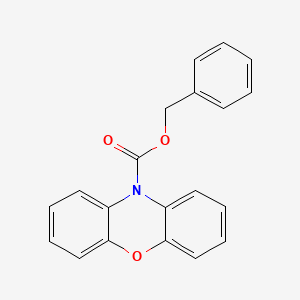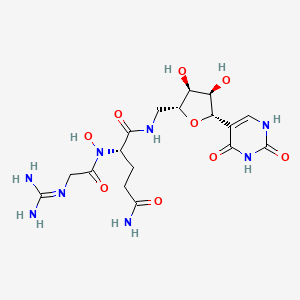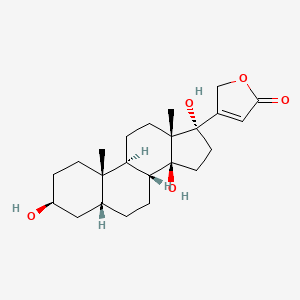
QTX125
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
QTX125 is a potent and highly selective HDAC6 inhibitor . It exhibits excellent selectivity over other HDACs and has antitumor effects . At equivalent molar concentrations, both the salt and free forms of a compound exhibit comparable biological activity .
Synthesis Analysis
QTX125 has been used in the synthesis of multifunctional CaCO3 nanoparticles loaded with Curcumin (Cur) and coated with hyaluronic acid (HA) (CaCO3@Cur@QTX125@HA) through a one-step gas diffusion strategy .Molecular Structure Analysis
The chemical formula of QTX125 is C23H19N3O5 . Its exact mass is 417.13 and its molecular weight is 417.420 .Chemical Reactions Analysis
QTX125 has been used in the creation of CaCO3@Cur@QTX125@HA nanoparticles . These nanoparticles have uniform spherical morphology and elemental distribution, with diameters around 450 nm .Physical And Chemical Properties Analysis
QTX125 has a molecular weight of 417.41 . It is recommended to store the product under the conditions specified in the Certificate of Analysis .Aplicaciones Científicas De Investigación
Genetic Mapping and Trait Analysis
QTX125, referenced as QTX in the context of genetic mapping, is utilized in the analysis of genetic mapping experiments in experimental plants and animals. QTX software assists in mapping both Mendelian and quantitative trait loci, providing a significant tool for genetic research. Its cross-platform availability enhances its utility in various research environments (Manly, Cudmore, & Meer, 2001).
Quantum Technologies and Applied Research
The term QTX, in the realm of quantum technologies (QT), signifies the rapid progress in quantum physics applications. QTX-like technologies in this domain encompass areas such as quantum communication, quantum simulation, quantum computation, and quantum sensing and metrology. This illustrates QTX125's potential relevance in facilitating breakthroughs in applied quantum research (Acín et al., 2018).
Non-Verbal Communication in Robotics
In humanoid robotics, a QTX-like model is applied for non-verbal communication expression. This involves using a “behavioral overlay” model that encodes non-verbal data onto a robot's existing motor expressions. The application of such models in robotics showcases the versatility of QTX125-like technologies in enhancing robotic communication and interaction capabilities (Brooks & Arkin, 2007).
Quantum Dot Applications in Biology and Medicine
In the field of biology and medicine, QTX125-like technologies, specifically quantum dots (QDs), have transformative potential. These are used for high-resolution cellular imaging, long-term in vivo observation, tumor targeting, and diagnostics, illustrating the broad scope of QTX125's applications in biomedical sciences (Michalet et al., 2005).
Gene Quantification and PCR Technologies
In molecular biology, QTX125 is analogous to technologies used in real-time quantitative PCR (Q-PCR), pivotal for measuring mRNA expression levels, DNA copy number, and viral titers. This underscores QTX125's potential applicability in advanced genetic analysis and research (Ginzinger, 2002).
Q Methodology in Social Science Research
Q methodology, which might be conceptually linked with QTX125, combines qualitative and quantitative methods and is employed in various social science research areas. This methodology is particularly useful in exploring subjective experiences, indicating the potential interdisciplinary applications of QTX125-like approaches (Brown, 1996).
Direcciones Futuras
QTX125 has shown promise in preclinical models of B-cell lymphomas such as follicular lymphoma and Burkitt’s cell lymphoma, as well as acute myeloid leukemia . It has also been used in the creation of CaCO3@Cur@QTX125@HA nanoparticles, which have shown promise for the treatment of colorectal cancer .
Propiedades
Número CAS |
1279698-31-5 |
|---|---|
Nombre del producto |
QTX125 |
Fórmula molecular |
C23H19N3O5 |
Peso molecular |
417.42 |
Nombre IUPAC |
3-(3-Furyl)-N-{4-[(hydroxyamino)carbonyl]benzyl}-5-(4-hydroxyphenyl)-1H-pyrrole2-carboxamide |
InChI |
InChI=1S/C23H19N3O5/c27-18-7-5-15(6-8-18)20-11-19(17-9-10-31-13-17)21(25-20)23(29)24-12-14-1-3-16(4-2-14)22(28)26-30/h1-11,13,25,27,30H,12H2,(H,24,29)(H,26,28) |
Clave InChI |
OUFJXJJAONPLLU-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(C2=COC=C2)C=C(C3=CC=C(O)C=C3)N1)NCC4=CC=C(C(NO)=O)C=C4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
QTX-125; QTX 125; QTX125 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid](/img/structure/B610303.png)


![8-{4-[4-(4-chlorophenyl)piperazine-1-sulfonyl]phenyl}-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B610313.png)


![3-{[(1s)-2,2-Difluoro-1-Hydroxy-7-(Methylsulfonyl)-2,3-Dihydro-1h-Inden-4-Yl]oxy}-5-Fluorobenzonitrile](/img/structure/B610323.png)